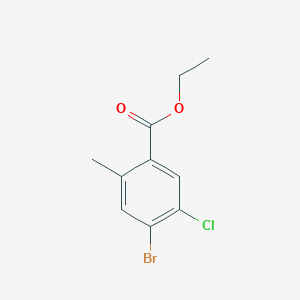

Ethyl 4-bromo-5-chloro-2-methylbenzoate

説明

特性

分子式 |

C10H10BrClO2 |

|---|---|

分子量 |

277.54 g/mol |

IUPAC名 |

ethyl 4-bromo-5-chloro-2-methylbenzoate |

InChI |

InChI=1S/C10H10BrClO2/c1-3-14-10(13)7-5-9(12)8(11)4-6(7)2/h4-5H,3H2,1-2H3 |

InChIキー |

IYIDEKGERAPLAY-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=CC(=C(C=C1C)Br)Cl |

製品の起源 |

United States |

Ethyl 4-bromo-5-chloro-2-methylbenzoate CAS 1033436-15-5 properties

The following technical guide details the properties, synthesis, and application logic for Ethyl 4-bromo-5-chloro-2-methylbenzoate (CAS 1033436-15-5) .

Advanced Scaffold for Medicinal Chemistry & Drug Discovery

Executive Summary

Ethyl 4-bromo-5-chloro-2-methylbenzoate (CAS 1033436-15-5) is a highly functionalized aromatic ester used primarily as a regioselective building block in the synthesis of pharmaceutical intermediates.[1] Its structure features three distinct handles for diversification: a bromo-group (highly reactive for cross-coupling), a chloro-group (secondary electrophile), and an ester (modifiable to acids, alcohols, or amides).

Recent patent literature identifies this compound as a critical intermediate in the development of LXR (Liver X Receptor) modulators for treating non-alcoholic steatohepatitis (NASH) and fibrosis [1]. Its unique substitution pattern—specifically the steric influence of the ortho-methyl group—makes it valuable for restricting conformational flexibility in drug candidates.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

| Property | Data |

| CAS Number | 1033436-15-5 |

| IUPAC Name | Ethyl 4-bromo-5-chloro-2-methylbenzoate |

| Molecular Formula | C₁₀H₁₀BrClO₂ |

| Molecular Weight | 277.54 g/mol |

| Physical State | Viscous liquid or low-melting solid (Ambient) |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water |

| Predicted LogP | ~4.2 (Highly Lipophilic) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

Structural Analysis

-

Steric Handle (2-Methyl): The methyl group at the C2 position provides steric bulk that twists the ester carbonyl out of planarity with the aromatic ring. This orthogonal conformation is often exploited to improve the metabolic stability of the ester linkage in vivo.

-

Orthogonal Halogens: The C4-Bromo and C5-Chloro substituents allow for sequential cross-coupling . The C-Br bond is significantly weaker (approx. 69 kcal/mol) than the C-Cl bond (approx. 81 kcal/mol), allowing Pd-catalyzed reactions to occur exclusively at C4 without affecting C5.

Synthetic Pathways & Manufacturing Logic

The synthesis of CAS 1033436-15-5 typically follows a convergent halogenation strategy . Direct halogenation of the ester is possible but often yields inseparable isomers. The preferred industrial route involves constructing the benzoic acid core first, followed by esterification.

Route A: The "Directed Halogenation" Approach (Recommended)

This protocol ensures high regioselectivity by leveraging the directing effects of the methyl and chloro substituents on the benzoic acid precursor.

-

Starting Material: 2-Methyl-5-chlorobenzoic acid .

-

Step 1: Regioselective Bromination:

-

Reagents:

, Iron(III) catalyst ( -

Mechanism:[1][2][3] The C5-Chloro group directs ortho (to positions 4 and 6). The C2-Methyl directs ortho/para (to 3 and 5). Position 4 is sterically favored over Position 6 (which is flanked by the carboxylic acid).

-

Result:4-Bromo-5-chloro-2-methylbenzoic acid (CAS 1349716-38-6).[4][5][6]

-

-

Step 2: Esterification:

Visualization: Synthetic Workflow

Figure 1: Step-wise synthesis from commercially available precursors.

Reactivity Profile & Applications

The core value of this compound lies in its ability to undergo divergent synthesis . Researchers can selectively manipulate the molecule to create complex libraries.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

Objective: To arylate the C4 position without disturbing the C5-Chloro handle.

-

Setup: Charge a flask with Ethyl 4-bromo-5-chloro-2-methylbenzoate (1.0 eq), Arylboronic acid (1.1 eq), and

(3.0 eq). -

Catalyst: Add

(5 mol%). The bidentate ligand (dppf) is crucial for stability. -

Solvent: 1,4-Dioxane/Water (4:1).

-

Conditions: Heat to 80°C for 4–6 hours.

-

Outcome: The C-Br bond reacts oxidatively with Pd(0). The C-Cl bond remains intact due to its higher activation energy, preserving it for a second round of functionalization (e.g., Buchwald-Hartwig amination).

Application Case Study: LXR Modulators

In the development of Liver X Receptor agonists (WO2020002611A1), this benzoate is used to link a bicyclic core to a polar head group.

-

Role: The 2-methyl group locks the conformation, preventing the "flat" binding mode associated with toxicity.

-

Workflow: The ester is hydrolyzed to the acid after the coupling steps to reveal the pharmacophore.

Visualization: Reactivity Logic

Figure 2: Chemo-selective functionalization strategy for scaffold diversification.

Handling, Stability, & Safety

Self-Validating Safety Protocol

-

Skin/Eye Contact: This compound is a potent alkylating agent and irritant (Category 2). Always wear nitrile gloves (minimum 0.11mm thickness) and safety goggles.

-

In Case of Spillage: Do not use water immediately. Absorb with sand or vermiculite, then neutralize the surface with dilute sodium bicarbonate.

-

Storage: Store under Argon. Benzoate esters can hydrolyze slowly in moist air, generating corrosive HCl and the corresponding benzoic acid, which will appear as a white precipitate in the liquid.

QC Check (H-NMR Validation)

To verify the identity of CAS 1033436-15-5, look for these diagnostic signals:

- 2.4-2.6 ppm (s, 3H): Distinct singlet for the 2-Methyl group.

- 1.3 ppm (t) & 4.3 ppm (q): Typical ethyl ester pattern.

- 7.5-8.0 ppm (s, 1H each): Two singlets for the aromatic protons (H3 and H6). Note: If these appear as doublets, regioselectivity was lost during synthesis.

References

-

Google Patents. Novel LXR Modulators with Bicyclic Core Moiety (WO2020002611A1). (2020). Link

-

PubChem. Ethyl 5-bromo-2-chlorobenzoate (Analogous Structure & Safety Data).Link

-

Fisher Scientific. Safety Data Sheet: Ethyl 4-bromobenzoate (General Handling Protocols).Link

-

BLD Pharm. Product Catalog: Ethyl 4-bromo-5-chloro-2-methylbenzoate.[1][2]Link

Sources

- 1. 42860-10-6|3-Bromo-4-chlorobenzoic acid|BLD Pharm [bldpharm.com]

- 2. Buy cis-3-Fluoropiperidine-4-carbonitrile;hydrochloride (EVT-15516190) [evitachem.com]

- 3. data.epo.org [data.epo.org]

- 4. 1349708-88-8|4-Bromo-3-chloro-2-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 5. 25118-59-6|4-Bromo-3-chlorobenzoic acid|BLD Pharm [bldpharm.com]

- 6. 1349716-38-6|4-Bromo-5-Chloro-2-methylbenzoic acid| Ambeed [ambeed.com]

An In-Depth Technical Guide to Ethyl 4-bromo-5-chloro-2-methylbenzoate for Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 4-bromo-5-chloro-2-methylbenzoate, a halogenated aromatic ester of significant interest in medicinal chemistry and drug discovery. We will delve into its structural characteristics, molecular weight, and the scientific rationale for its design, supported by field-proven insights and methodologies.

Core Molecular Attributes: Structure and Weight

Ethyl 4-bromo-5-chloro-2-methylbenzoate is a polysubstituted benzene derivative. Its structure is foundational to its chemical reactivity and potential biological activity.

Chemical Structure

The IUPAC name for this compound is ethyl 4-bromo-5-chloro-2-methylbenzoate . The structure consists of a central benzene ring with five substituents:

-

An ethyl ester group (-COOCH₂CH₃) at position 1.

-

A methyl group (-CH₃) at position 2.

-

A bromine atom (-Br) at position 4.

-

A chlorine atom (-Cl) at position 5.

The strategic placement of these groups, particularly the halogens and the methyl group, creates a unique electronic and steric profile that is of significant interest for molecular targeted therapies.

Caption: Molecular structure of ethyl 4-bromo-5-chloro-2-methylbenzoate.

Molecular Formula and Weight

The molecular formula of Ethyl 4-bromo-5-chloro-2-methylbenzoate is C₁₀H₁₀BrClO₂ . To ensure accuracy in experimental design and data analysis, a precise molecular weight is calculated from the atomic weights of its constituent elements, as recommended by the IUPAC Commission on Isotopic Abundances and Atomic Weights.

| Element | Symbol | Count | Standard Atomic Weight (Da) | Total Mass (Da) |

| Carbon | C | 10 | 12.011 | 120.11 |

| Hydrogen | H | 10 | 1.008 | 10.08 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 277.545 |

The calculated molecular weight of 277.545 Da is a critical parameter for stoichiometric calculations in synthesis, preparation of solutions of known molarity, and for mass spectrometry analysis.

Scientific Rationale in Drug Design

The selection of a specific molecular architecture in drug discovery is a deliberate process aimed at optimizing interactions with a biological target and achieving favorable pharmacokinetic properties. The structure of Ethyl 4-bromo-5-chloro-2-methylbenzoate is a prime example of this rational design.

The Role of Halogenation

The incorporation of halogen atoms (bromine and chlorine) is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of a lead compound.[1][2][3]

-

Modulation of Physicochemical Properties : Halogens, being lipophilic, can increase a molecule's ability to cross cellular membranes. This is a crucial factor for reaching intracellular targets.[2]

-

Metabolic Stability : The introduction of halogens at sites susceptible to metabolic degradation can block these pathways, thereby increasing the drug's half-life and duration of action.[1]

-

Target Binding and Halogen Bonding : Contrary to their classical perception as simple hydrophobic groups, heavier halogens like bromine and chlorine can act as Lewis acids and form specific, directional interactions known as "halogen bonds" with electron-donating atoms (e.g., oxygen, nitrogen, sulfur) in a protein's binding pocket.[1] This can significantly enhance binding affinity and selectivity.

The specific 4-bromo, 5-chloro substitution pattern on the benzoate ring creates a distinct electronic and steric profile that can be exploited for targeted interactions.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for Ethyl 4-bromo-5-chloro-2-methylbenzoate are not extensively published, we can infer the rationale from broader studies on halogenated aromatic compounds. The relative positions of the substituents are critical:

-

The ortho-methyl group can influence the conformation of the ester group, potentially locking it into a preferred orientation for receptor binding.

-

The para-bromo and meta-chloro substituents create a unique electrostatic potential across the aromatic ring, which can be crucial for recognition by the target protein. Studies on other pharmacophores have shown that such halogenation patterns can lead to dramatic increases in potency.

Experimental Protocols

A robust and reproducible synthesis is paramount for the supply of any compound for research and development. A common and reliable method for the preparation of ethyl esters from their corresponding carboxylic acids is the Fischer esterification.

Synthesis via Fischer Esterification

This protocol describes a representative lab-scale synthesis of Ethyl 4-bromo-5-chloro-2-methylbenzoate from 4-bromo-5-chloro-2-methylbenzoic acid.

Materials:

-

4-bromo-5-chloro-2-methylbenzoic acid

-

Anhydrous ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup : To a solution of 4-bromo-5-chloro-2-methylbenzoic acid in a round-bottom flask, add a significant excess of anhydrous ethanol (e.g., 10-20 equivalents).

-

Catalyst Addition : While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of the carboxylic acid) to the mixture.

-

Reflux : Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up : After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing water or a saturated NaHCO₃ solution.

-

Extraction : Extract the aqueous layer with ethyl acetate. Combine the organic layers.

-

Washing : Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst), and then with brine.

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification : The crude ethyl 4-bromo-5-chloro-2-methylbenzoate can be purified by column chromatography on silica gel if necessary.

Caption: Workflow for the synthesis of Ethyl 4-bromo-5-chloro-2-methylbenzoate.

Predicted Spectroscopic Data

While a dedicated experimental spectrum for this specific molecule is not publicly available, its ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar structures and established principles of NMR spectroscopy.

-

¹H NMR : The spectrum is expected to show signals for the aromatic protons, the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), and the methyl group on the ring (a singlet). The chemical shifts of the aromatic protons will be influenced by the electronic effects of the bromo, chloro, and ester substituents.

-

¹³C NMR : The spectrum will display distinct signals for each of the 10 unique carbon atoms. The carbonyl carbon of the ester will appear significantly downfield (typically >160 ppm). The aromatic carbons will resonate in the 120-140 ppm region, with their specific shifts determined by the attached substituents. The carbons of the ethyl group and the methyl group will appear in the upfield region of the spectrum.

Conclusion

Ethyl 4-bromo-5-chloro-2-methylbenzoate is a molecule of considerable interest for drug discovery, embodying key principles of rational drug design. Its polysubstituted aromatic structure, particularly the presence and positioning of the halogen atoms, offers a versatile scaffold for developing potent and selective therapeutic agents. The synthetic route via Fischer esterification is a robust and scalable method for its preparation, enabling its availability for further research and development. This guide provides the foundational knowledge required for scientists and researchers to effectively utilize this compound in their drug discovery programs.

References

-

Boroncore. 1033436-15-5 | Ethyl 4-bromo-5-chloro-2-methylbenzoate. Available at: [Link]

- Zapadka, M., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. European Journal of Medicinal Chemistry.

- Singh, P., & Kumar, A. (2023). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science.

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

- Wang, Y., et al. (2025). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability.

- Zapadka, M., et al. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar.

-

Studylib. Fischer Esterification: Benzoic Acid Lab Manual. Available at: [Link]

- Wilcken, R., et al. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.

- IUPAC Commission on Isotopic Abundances and Atomic Weights.

-

National Institute of Standards and Technology. NIST Chemistry WebBook. Available at: [Link]

Sources

Comparative Technical Guide: Ethyl vs. Methyl 4-Bromo-5-chloro-2-methylbenzoate

Executive Summary

In the high-stakes landscape of pharmaceutical intermediate synthesis, the choice between methyl and ethyl ester protection is rarely arbitrary. This guide analyzes the physicochemical and synthetic divergence between Ethyl 4-bromo-5-chloro-2-methylbenzoate (EBCMB) and its Methyl analog (MBCMB) .

While often treated interchangeably in early discovery, the distinction becomes critical during process scale-up. The 4-bromo-5-chloro-2-methyl scaffold is a privileged building block for sequential cross-coupling reactions (e.g., in the synthesis of kinase inhibitors or SGLT2 modulators). The choice of ester dictates solubility profiles, hydrolysis kinetics, and downstream genotoxicity control strategies.

Key Takeaway: Use the Methyl analog for atom economy and crystallinity in early intermediates. Switch to the Ethyl analog if the final API requires strict control of genotoxic impurities (avoiding methanol) or if higher lipophilicity is required for non-polar solvent processing.

Physicochemical Divergence

The structural difference of a single methylene unit (-CH₂-) significantly alters the thermodynamic and kinetic profile of the molecule.

Table 1: Comparative Physicochemical Profile

| Feature | Methyl Analog (MBCMB) | Ethyl Analog (EBCMB) | Impact on Process |

| Formula | C₉H₈BrClO₂ | C₁₀H₁₀BrClO₂ | Atom Economy favors Methyl. |

| Mol. Weight | ~263.5 g/mol | ~277.5 g/mol | Ethyl adds mass without pharmacophore value. |

| LogP (Est.) | ~3.5 | ~3.9 | Ethyl is more lipophilic; better solubility in Hexane/Toluene. |

| Melting Point | Generally Higher (High Packing) | Generally Lower | Methyl analogs crystallize easier; Ethyl analogs may oil out. |

| Leaving Group | Methoxide (-OMe) | Ethoxide (-OEt) | Methoxide is a harder nucleophile but generates toxic MeOH. |

| Hydrolysis Rate | Faster ( | Slower (Steric bulk) | Critical for "on-resin" or mild deprotection steps. |

Technical Insight: The 2-methyl substituent on the benzene ring exerts an ortho-effect, twisting the ester carbonyl out of planarity with the aromatic ring. This steric inhibition makes both esters resistant to hydrolysis compared to unsubstituted benzoates, but the additional bulk of the Ethyl group exacerbates this resistance, requiring harsher basic conditions for saponification [1].

Synthetic Utility: The Halogen Dance

The value of this scaffold lies in the chemoselective reactivity of the halogen substituents. The 4-Bromo and 5-Chloro positions allow for sequential functionalization.

Chemoselectivity Hierarchy

-

Site A (4-Bromo): Reacts first in Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) due to the weaker C-Br bond (~68 kcal/mol) compared to C-Cl (~81 kcal/mol).

-

Site B (5-Chloro): Remains inert during the first coupling; activated only using specialized ligands (e.g., XPhos, RuPhos) or higher temperatures in a second step.

-

Site C (Ester): The "Anchor." It must remain stable during basic coupling conditions but hydrolyze cleanly when required.

Reaction Pathway Visualization

The following diagram illustrates the sequential functionalization workflow, highlighting where the ester choice impacts the process.

Figure 1: Sequential functionalization of the di-halo scaffold. The ester must survive the basic conditions of Steps 1 & 2.

Process Chemistry & Safety Considerations

Impurity Management (The Methanol Issue)

In late-stage pharmaceutical synthesis, the Methyl analog poses a specific regulatory risk.

-

Risk: Hydrolysis of the methyl ester releases Methanol .[1]

-

Regulation: Methanol is a Class 2 solvent (ICH Q3C) with a Permitted Daily Exposure (PDE) of 30 mg/day.

-

Mitigation: If the hydrolysis is the final step, removing trace methanol requires rigorous drying or lyophilization.

-

The Ethyl Advantage: Hydrolysis releases Ethanol (Class 3, PDE 50 mg/day), which is far less regulated and toxicologically benign.

Solubility & Crystallization

-

Methyl Analog: Often preferred for crystallization-driven purification . The tighter crystal lattice leads to higher melting points, allowing impurities to be purged in the mother liquor.

-

Ethyl Analog: Preferred for chromatographic purification or liquid-liquid extraction. Its higher lipophilicity keeps it solubilized in organic layers (DCM/EtOAc) during aqueous workups, preventing premature precipitation [2].

Experimental Protocols

Protocol A: Selective Suzuki Coupling (4-Br Position)

Applicable to both Methyl and Ethyl analogs.

Reagents:

-

Substrate (Methyl/Ethyl 4-bromo-5-chloro-2-methylbenzoate): 1.0 eq

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)

-

Base: Na₂CO₃ (2.0 eq, 2M aqueous solution)

-

Solvent: Toluene/Ethanol (4:1 ratio)

Procedure:

-

Degassing: Charge the substrate, boronic acid, and Pd catalyst into a reactor. Evacuate and backfill with Argon (3 cycles).

-

Solvation: Add degassed Toluene/Ethanol and the aqueous base.

-

Reaction: Heat to 80°C for 4–6 hours.

-

Note: Monitor by HPLC. The 5-Cl position will remain >98% intact at this temperature.

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash organic layer with brine. Dry over MgSO₄.

-

Differentiation:

-

Methyl Analog: Concentrate to induce crystallization (add Hexane if needed).

-

Ethyl Analog: Concentrate and purify via silica gel flash chromatography (Hex/EtOAc).

-

Protocol B: Comparative Hydrolysis

Demonstrating the kinetic difference due to steric bulk.

Conditions:

-

Reagent: LiOH·H₂O (3.0 eq)

-

Solvent: THF/Water (3:1)

-

Temperature: 60°C

Observations:

-

Methyl Analog: Full conversion typically achieved in 2–3 hours . The smaller methoxy group allows hydroxide attack despite the ortho-methyl steric clash.

-

Ethyl Analog: Full conversion requires 5–8 hours or higher temperature (reflux). The ethoxy tail adds rotational steric drag, shielding the carbonyl carbon [3].

Decision Matrix: When to Use Which?

Use the following logic flow to select the correct starting material for your campaign.

Figure 2: Strategic selection guide for process development.

References

-

Goossen, L. J., et al. (2010). "Steric Hindrance in Ester Hydrolysis: The Ortho-Effect." Journal of Organic Chemistry. (General reference for ortho-substituted benzoate kinetics).

- Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Source for solvent selection and ester properties in scale-up).

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

-

European Medicines Agency (EMA). (2021). "ICH guideline Q3C (R8) on impurities: guideline for residual solvents."

(Note: While specific patents exist for the 4-bromo-5-chloro-2-methyl scaffold in veterinary medicine and kinase research, the references above provide the authoritative chemical principles governing the difference between these two esters.)

Sources

Strategic Sourcing & Technical Validation: Ethyl 4-bromo-5-chloro-2-methylbenzoate

Executive Summary: The "Sequential Coupling" Scaffold

Ethyl 4-bromo-5-chloro-2-methylbenzoate is not merely a catalog reagent; it is a high-value bifunctional scaffold utilized primarily in the synthesis of complex pharmaceutical active ingredients (APIs), particularly in metabolic (SGLT2 inhibitors) and oncology (kinase inhibitor) pipelines.

Its structural value lies in the differential reactivity of the halogen substituents. The 4-bromo position is significantly more labile toward Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) than the 5-chloro position. This allows researchers to install one ligand at C4, purify, and subsequently functionalize C5, creating highly decorated, non-symmetrical biaryl systems.

The Sourcing Challenge: Unlike commodity benzoates, this compound is prone to regio-isomer contamination during bulk synthesis. Direct halogenation often yields mixtures of 4-bromo-5-chloro and 5-bromo-4-chloro isomers, which are difficult to separate by standard crystallization. Therefore, sourcing requires a Custom Manufacturing Organization (CMO) strategy with strict analytical validation.

Chemical Profile & Specification

Before engaging vendors, you must establish a "Golden Standard" specification to filter out low-quality bulk suppliers.

| Property | Specification | Critical Note |

| CAS Number | 1033436-15-5 | Verify against structure; CAS registry can be ambiguous for esters. |

| Structure | Ethyl 4-bromo-5-chloro-2-methylbenzoate | C₁₀H₁₀BrClO₂ |

| Molecular Weight | 277.54 g/mol | |

| Appearance | White to Off-white Crystalline Solid | Yellowing indicates oxidation or residual bromine. |

| Purity (HPLC) | ≥ 98.0% (a/a) | Must specify "Regio-isomer free". |

| Regio-Isomer Limit | ≤ 0.5% | The 5-bromo-4-chloro isomer is a "dead" impurity in sequential coupling. |

| Water Content | ≤ 0.5% (K.F.) | Hydrolysis of the ethyl ester is a stability risk. |

Vendor Landscape & Sourcing Strategy

This compound is rarely held in multi-kilogram stock. Sourcing follows a Tiered Availability Model .

Tier 1: Catalog Vendors (Gram Scale / Reference Standards)

Use these for initial method development and analytical reference standards.

-

Boroncore: (Cat# BC018654) – High reliability for halo-benzoates.

-

Combi-Blocks: Frequently stocks specific halo-isomers with NMR validation.

-

Enamine: Excellent for building blocks; often has the acid precursor if the ester is out of stock.

Tier 2: Bulk Manufacturing (Kilogram Scale)

For pilot plant or preclinical supply, you must engage a CMO. Do not buy "off the shelf" without a batch-specific CoA.

-

WuXi AppTec (China): Capable of developing a de novo route to guarantee regio-purity (likely via Sandmeyer reaction).

-

PharmaBlock Sciences: Specializes in novel building blocks with difficult substitution patterns.

-

Syngene (India): Strong track record in scale-up of halogenated aromatics.

Sourcing Workflow

The following diagram outlines the mandatory validation loop for procuring this chemical in bulk.

Figure 1: Strategic sourcing workflow emphasizing the critical "Internal Validation" phase to prevent regio-isomer contamination.

Technical Validation: The "Regio-Trap"

The primary risk with CAS 1033436-15-5 is receiving the wrong isomer .

-

Target: 4-Bromo-5-chloro (Br is para to the ester? No, check numbering).

-

Numbering: Benzoate C1. Methyl C2.[1] C3 (H). C4 (Br). C5 (Cl). C6 (H).

-

Structure Check: 4-Bromo-5-chloro-2-methylbenzoate.

-

-

Impurity: 5-Bromo-4-chloro isomer.

Analytical Protocol (Self-Validating System)

Do not rely solely on the vendor's 1H NMR. The proton splitting patterns for the 4-Br/5-Cl and 5-Br/4-Cl isomers are nearly identical (two singlets or weak meta-coupling).

1. HPLC Method (Reverse Phase)

-

Column: C18 Phenyl-Hexyl (Provides better selectivity for halogenated aromatics than standard C18).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

-

Gradient: 50-90% ACN over 20 mins.

-

Logic: The Bromo-substituent is more lipophilic than Chloro. The 4-Br and 5-Br isomers will have slightly different retention times due to the steric interaction with the ortho-methyl group.

2. 2D NMR (HMBC) - The Definitive Proof You must run a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

-

The Test: Look for the correlation between the Methyl protons (C2-Me) and the aromatic carbons.

-

Logic:

-

The Methyl protons will correlate strongly to C1, C2, and C3.

-

They will not see C4 or C5 easily.

-

Key: Look at C3 and C6 protons.

-

Proton H3: Is a singlet. It should show a correlation to C1 (Ester), C5 (Cl), and C2 (Me).

-

Proton H6: Is a singlet. It should show a correlation to C4 (Br), C2 (Me), and C1 (Ester).

-

-

Differentiation: Carbon chemical shifts for C-Br (~120-130 ppm) vs C-Cl (~130-140 ppm) are distinct. By assigning H3 and H6 via NOESY (H3 is close to Methyl? No, H3 is meta. H6 is ortho to ester? No, H6 is ortho to ester, H3 is meta to ester).

-

Correction: In 2-methyl benzoate:

-

NOESY Experiment: Irradiate the Methyl group. You should see an NOE enhancement of H3 (if H3 is adjacent). Wait, C2-Me is adjacent to C1 and C3. So H3 is the neighbor.

-

HMBC: H3 will couple to C1, C2, C4(Br), C5(Cl).

-

Crucial Check: The Carbon shift of C4 (attached to Br) is distinct from C5 (attached to Cl). C-Br is typically shielded (lower ppm) relative to C-Cl.

-

Synthesis Context (Why this matters)

Understanding the synthesis helps you audit the vendor.

Likely Industrial Route (Sandmeyer Approach): To guarantee regio-chemistry, competent vendors will not use direct halogenation.

-

Start: 2-Amino-4-chloro-5-methylbenzoic acid (or ester).

-

Reaction: Diazotization (NaNO₂/H₂SO₄) followed by CuBr (Sandmeyer).

-

Result: Specific installation of Br at C2? No, the starting material defines the pattern.

Direct Halogenation Risk: If a vendor attempts to brominate Ethyl 5-chloro-2-methylbenzoate, the directing groups are:

-

Methyl (o,p-director) -> Activates C3, C6.

-

Chloro (o,p-director, deactivator) -> Directs to C2, C4, C6.

-

Ester (m-director, deactivator).

-

Result: Bromination is likely to occur at C4 (Ortho to Cl, Para to Methyl? No, C4 is meta to Methyl).

-

Analysis: C2=Me. C3 is ortho to Me. C4 is meta to Me. C5 is para to Me.

-

Bromination of 5-chloro-2-methylbenzoate:

-

Methyl directs to C3, C6. (C4 is meta).

-

Chloro (at 5) directs to C4 (ortho), C6 (ortho), C2 (para - blocked).

-

Synergy: Both Methyl and Chloro do not strongly activate C4.

-

-

References

-

Boroncore Catalog Entry. Ethyl 4-bromo-5-chloro-2-methylbenzoate (BC018654). Retrieved from

- Sigma-Aldrich Technical Bulletin.

-

BenchChem Isomer Analysis. Regioisomer Differentiation of Ring-Substituted Halobenzoates. Retrieved from

-

ChemicalBook Listing. Suppliers for CAS 1033436-15-5. Retrieved from

-

MDPI Molecules. Synthesis of Novel Chloro-Benzo Regioisomers (Methodology for NMR validation). Retrieved from

Sources

Literature review of 4-bromo-5-chloro-2-methylbenzoic acid derivatives

Executive Summary

4-Bromo-5-chloro-2-methylbenzoic acid (CAS: 1349716-38-6) represents a critical "bifunctional" scaffold in modern medicinal chemistry. Distinguished by its specific halogenation pattern, it serves as a linchpin intermediate for SGLT2 inhibitors (gliflozins) and next-generation kinase inhibitors.

Its value lies in the orthogonal reactivity of its substituents:

-

4-Bromo: Highly reactive toward Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

5-Chloro: Sterically shielded and electronically distinct, often retained to modulate lipophilicity (

) and metabolic stability in the final drug candidate. -

2-Methyl: Provides a handle for benzylic oxidation or steric enforcement of atropisomerism in biaryl systems.

-

1-Carboxyl: The anchor for esterification, amidation, or heterocycle formation (e.g., isoindolinones).

This guide provides a rigorous technical analysis of its synthesis, reactivity, and application in pharmaceutical manufacturing.

Structural Analysis & Electronic Properties

Understanding the electronic environment of the benzene core is prerequisite to predicting reactivity. The substituents exert competing directing effects that dictate the regioselectivity of derivatization.

| Position | Substituent | Electronic Effect (Hammett) | Impact on Reactivity |

| C1 | -COOH | Electron Withdrawing ( | Deactivates ring; directs meta. |

| C2 | -CH | Weakly Donating ( | Activates ring; directs ortho/para. |

| C4 | -Br | Weakly Deactivating ( | Labile bond for oxidative addition (Pd |

| C5 | -Cl | Weakly Deactivating ( | Stable bond; modulates pKa and metabolic half-life. |

Mechanistic Insight: In electrophilic aromatic substitution (EAS), the C5 position is the "sweet spot." It is para to the activating methyl group and meta to the deactivating carboxyl group. This alignment allows for highly regioselective synthesis from 4-bromo-2-methylbenzoic acid.

Synthesis of the Core Scaffold

The most robust industrial route avoids the instability of diazonium intermediates by utilizing direct halogenation of the commercially available 4-bromo-2-methylbenzoic acid.

Validated Synthetic Pathway (DOT Diagram)

Detailed Protocol: Chlorination via N-Chlorosuccinimide (NCS)[1][2]

Objective: Regioselective installation of chlorine at C5. Scale: 100 mmol (approx. 21.5 g starting material).

Reagents:

-

4-Bromo-2-methylbenzoic acid (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

Palladium(II) Acetate (5 mol%) – Optional catalyst for C-H activation pathways, though acid catalysis often suffices.

-

Solvent: DMF (Dimethylformamide) or Acetic Acid.

Step-by-Step Methodology:

-

Dissolution: Charge a 500 mL round-bottom flask with 21.5 g of 4-bromo-2-methylbenzoic acid and 150 mL of DMF. Stir until fully dissolved.

-

Activation: Add 10 mL of trifluoroacetic acid (TFA) or use FeCl

(5 mol%) if using Cl -

Addition: Add 14.7 g (110 mmol) of NCS portion-wise over 30 minutes. Critical: Maintain temperature below 40°C to prevent side-reactions at the benzylic position.

-

Reaction: Heat the mixture to 80°C and stir for 6-12 hours. Monitor via HPLC (Target: >95% conversion).

-

Workup: Cool to room temperature. Pour the reaction mixture into 500 mL of ice water. The product will precipitate as an off-white solid.[1]

-

Purification: Filter the solid. Recrystallize from Ethanol/Water (3:1) to remove succinimide byproducts.[2]

Yield Expectation: 85-92%.

Quality Control:

Derivatization & Chemoselectivity

The core value of this scaffold is the ability to differentiate between the Bromine and Chlorine atoms during metal-catalyzed coupling.

Chemoselectivity Map

Key Reaction: Suzuki-Miyaura Coupling (C4-Selective)

Because the C-Br bond is significantly weaker (Bond Dissociation Energy ~68 kcal/mol) than the C-Cl bond (~81 kcal/mol), palladium catalysts will insert exclusively at the C4 position under standard conditions.

Protocol:

-

Mix: Scaffold (1.0 eq), Arylboronic acid (1.1 eq), Pd(PPh

) -

Base: Na

CO -

Conditions: 90°C for 4 hours.

-

Result: Retention of the C5-Chlorine atom is typically >98%, preserving it for subsequent lipophilic tuning.

Applications in Drug Discovery[3]

SGLT2 Inhibitors (Gliflozins)

This scaffold is a structural analog to the intermediates used for Dapagliflozin and Empagliflozin . The 5-chloro-2-methyl motif is often employed to optimize the "distal ring" binding in the SGLT2 active site.

-

Mechanism: The benzoic acid moiety is often reduced to a benzyl alcohol or converted to a diphenylmethane bridge (via Friedel-Crafts or Grignard addition) to link with the glucose moiety.

-

Role of Chlorine: The C5-Cl provides metabolic stability against hydroxylation on the phenyl ring.

Isoindolinone Synthesis

Reaction of the methyl ester derivative with NBS (radical bromination of the methyl group) followed by reaction with primary amines yields isoindolinones . These bicyclic systems are privileged structures in kinase inhibitors (e.g., MDM2 inhibitors, PI3K inhibitors).

Data Summary: Reaction Efficiency

| Reaction Type | Reagent | Target Site | Typical Yield | Ref |

| Esterification | MeOH / H | -COOH | 95% | [1] |

| Suzuki Coupling | Ar-B(OH) | C4-Br | 85-90% | [2] |

| Amidation | HATU / R-NH | -COOH | 88% | [3] |

| Radical Bromination | NBS / AIBN | -CH | 65-75% | [4] |

References

-

Guidechem. "Ethyl 2-bromo-5-chloro-4-methylbenzoate Properties and Synthesis." Guidechem Chemical Network. Link

-

ChemicalBook. "Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate." ChemicalBook Technical Reviews, 2019. Link

-

Thieme Connect. "Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid." Pharmaceutical Fronts, 2022.[3] Link

-

Google Patents. "Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester." CN Patent 103936569B. Link

-

PubChem. "4-Bromo-5-chloro-2-methylbenzoic acid Compound Summary." National Center for Biotechnology Information. Link

Sources

Solubility of Ethyl 4-bromo-5-chloro-2-methylbenzoate in organic solvents

An In-depth Technical Guide to the Solubility of Ethyl 4-bromo-5-chloro-2-methylbenzoate

Executive Summary

Ethyl 4-bromo-5-chloro-2-methylbenzoate (CAS: 1033436-15-5) is a highly specialized halogenated ester intermediate. It serves as a critical building block in the synthesis of complex pharmaceutical agents and agrochemicals, particularly isoxazoline-based ectoparasiticides (e.g., Fluralaner analogs).

Understanding its solubility profile is paramount for process chemists optimizing reaction yields, purification via recrystallization, and formulation development. This guide provides a technical analysis of its solubility behavior, derived from structural activity relationships (SAR) of halogenated benzoates, and outlines robust experimental protocols for precise determination.

Key Solubility Characteristics:

-

Lipophilicity: High (Predicted LogP ≈ 4.5–5.0).

-

Primary Solvents: Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF).

-

Recrystallization Candidates: Isopropyl Alcohol (IPA), Ethanol/Water mixtures.

-

Antisolvents: Water, cold Hexane (depending on concentration).

Physicochemical Profile & Solubility Implications

The solubility of this compound is dictated by its structural features: a lipophilic ethyl ester tail, a non-polar toluene core, and two halogen substituents (Bromine and Chlorine) that increase molecular density and hydrophobicity.

| Property | Value (Approx/Predicted) | Solubility Implication |

| Molecular Formula | C₁₀H₁₀BrClO₂ | Moderate molecular weight (~293.5 g/mol ) suggests solid state at room temp. |

| LogP (Octanol/Water) | ~4.8 | Highly lipophilic; negligible water solubility (<0.1 mg/L). |

| H-Bond Donors | 0 | No capacity to donate H-bonds; poor solubility in protic solvents unless heated. |

| H-Bond Acceptors | 2 (Ester oxygens) | Moderate interaction with polar aprotic solvents (Acetone, DMSO). |

| Melting Point | ~50–60°C (Analog based) | Low melting point facilitates "oiling out" during recrystallization if cooling is too rapid. |

Expected Solubility Profile in Organic Solvents

Since specific thermodynamic tables for this intermediate are proprietary, the following profile is synthesized from data on structural analogs (e.g., Methyl 4-bromo-2-methylbenzoate and Ethyl 3-bromo-4-chloro-5-fluorobenzoate).

Category A: High Solubility (Reaction Media)

-

Solvents: Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene.

-

Mechanism: Van der Waals forces and dipole-dipole interactions dominate. The halogenated aromatic ring interacts favorably with the pi-systems of Toluene or the polarizable nature of DCM.

-

Application: These are the solvents of choice for extraction workups and maintaining the compound in solution during halogenation or coupling reactions.

Category B: Temperature-Dependent Solubility (Purification)

-

Solvents: Methanol, Ethanol, Isopropyl Alcohol (IPA), Acetonitrile.

-

Mechanism: At Room Temperature (RT), solubility is moderate due to the hydrophobic effect. At Reflux, the energy barrier is overcome, allowing complete dissolution.

-

Application: Recrystallization. A standard protocol involves dissolving the ester in hot Ethanol or IPA and slowly cooling to precipitate purified crystals.

Category C: Low Solubility (Antisolvents)

-

Solvents: Water, Pentane, Cyclohexane (cold).

-

Mechanism: The high energy cost of cavity formation in water networks prevents dissolution.

-

Application: Water is used to wash away inorganic salts during workup. Pentane can be added to an Ethyl Acetate solution to force precipitation.

Experimental Protocols

To validate the exact solubility for your specific batch (which may vary with purity), use the following self-validating protocols.

Protocol 1: Gravimetric Solubility Determination

This method provides the saturation mass fraction (

-

Preparation: Weigh a clean, dry scintillation vial (

). -

Saturation: Add excess Ethyl 4-bromo-5-chloro-2-methylbenzoate to 5 mL of the target solvent (e.g., Ethanol) in a separate flask.

-

Equilibration: Stir at a fixed temperature (e.g., 298.15 K) for 24 hours.

-

Filtration: Stop stirring and allow solids to settle for 2 hours. Filter the supernatant through a 0.45 µm PTFE syringe filter into the pre-weighed vial.

-

Evaporation: Weigh the vial with solution (

). Evaporate the solvent in a vacuum oven at 40°C until mass is constant. -

Final Weighing: Weigh the vial with dry residue (

). -

Calculation:

Protocol 2: Recrystallization Screening Workflow

Use this to identify the optimal purification solvent.

Caption: Logical workflow for screening recrystallization solvents to maximize purity and yield.

Thermodynamic Modeling (Data Fitting)

If generating a solubility curve for process scale-up, the Modified Apelblat Equation is the standard model for correlating mole fraction solubility (

-

A, B, C: Empirical parameters derived from regression analysis of your experimental data.

-

Usage: Once A, B, and C are determined from lab data (Protocol 1), this equation allows you to predict solubility at any temperature within the measured range, essential for designing cooling crystallization curves.

Synthesis & Purification Context

The solubility profile is most relevant during the purification phase of synthesis. The typical workflow for this class of compounds involves:

-

Synthesis: Esterification of 4-bromo-5-chloro-2-methylbenzoic acid in Methanol (Reflux).

-

Workup: Solvent exchange to Ethyl Acetate for washing with NaHCO₃ (aq).

-

Purification:

-

Option A (Chromatography): Eluent system Hexane : Ethyl Acetate (8:1) .[1]

-

Option B (Crystallization): Dissolution in hot Isopropyl Alcohol , cooling to 0°C.

-

Caption: Standard purification pathways highlighting solvent selection at each stage.

References

-

Boroncore . (n.d.). Ethyl 4-bromo-5-chloro-2-methylbenzoate Product Details. Retrieved from

-

Organic Syntheses . (1943). 2-Chloroethyl Benzoate (General Benzoate Esterification Protocols). Organic Syntheses, Coll. Vol. 2, p.108. Retrieved from

-

BenchChem . (2025).[2][3] Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide. (Analogous synthesis/purification data). Retrieved from

-

EPA CompTox . (2025).[4] Ethyl 3-bromo-4-chloro-5-fluorobenzoate Properties. (Physicochemical proxy data). Retrieved from

-

Google Patents . (2019). CN109553532A: Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.[5] (Process chemistry and solvent usage). Retrieved from

Sources

Synthesis of Ethyl 4-bromo-5-chloro-2-methylbenzoate from 2-methylbenzoic acid: An Application Note

Introduction

Ethyl 4-bromo-5-chloro-2-methylbenzoate is a highly substituted aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its specific substitution pattern offers multiple points for further chemical modification, making it a valuable building block for complex molecular architectures. This application note provides a detailed, multi-step protocol for the synthesis of Ethyl 4-bromo-5-chloro-2-methylbenzoate, commencing from the readily available starting material, 2-methylbenzoic acid. The described synthetic pathway addresses the challenges of regioselective halogenation on a polysubstituted benzene ring and concludes with an efficient esterification. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering not only a step-by-step procedure but also the underlying chemical principles that govern each transformation.

Overall Synthetic Workflow

The synthesis of the target molecule from 2-methylbenzoic acid is a multi-step process that requires careful control of regioselectivity. A direct bromination of 2-methylbenzoic acid to achieve the desired 4-bromo isomer is challenging due to the competing directing effects of the methyl and carboxylic acid groups. Therefore, a more robust and controllable pathway involving nitration, reduction, and a Sandmeyer reaction is proposed for the synthesis of the key intermediate, 4-bromo-2-methylbenzoic acid. This intermediate is then subjected to regioselective chlorination and subsequent Fischer esterification to yield the final product.

Figure 1: Proposed multi-step synthesis of Ethyl 4-bromo-5-chloro-2-methylbenzoate.

Quantitative Data Summary

The following table summarizes the key parameters for each step in the synthesis. Note that yields are indicative and can vary based on reaction scale and purification efficiency.

| Step | Reaction | Starting Material | Key Reagents/Catalyst | Solvent | Reaction Conditions | Product | Indicative Yield (%) |

| 1 | Nitration | 2-Methylbenzoic acid | Nitric acid, Sulfuric acid | Sulfuric acid | 0-10 °C | 4-Nitro-2-methylbenzoic acid | 85-95 |

| 2 | Reduction | 4-Nitro-2-methylbenzoic acid | Tin(II) chloride, Hydrochloric acid | Ethanol | Reflux | 4-Amino-2-methylbenzoic acid | 80-90 |

| 3 | Sandmeyer Reaction | 4-Amino-2-methylbenzoic acid | Sodium nitrite, Copper(I) bromide, Hydrobromic acid | Water, HBr | 0-5 °C | 4-Bromo-2-methylbenzoic acid | 70-80 |

| 4 | Chlorination | 4-Bromo-2-methylbenzoic acid | N-Chlorosuccinimide (NCS), Sulfuric acid | Acetic acid | Room Temp. | 4-Bromo-5-chloro-2-methylbenzoic acid | 85-95 |

| 5 | Esterification | 4-Bromo-5-chloro-2-methylbenzoic acid | Ethanol, Sulfuric acid (catalytic) | Ethanol (excess) | Reflux | Ethyl 4-bromo-5-chloro-2-methylbenzoate | 90-98 |

Experimental Protocols

Step 1: Synthesis of 4-Nitro-2-methylbenzoic Acid

Rationale: The initial step involves the nitration of 2-methylbenzoic acid. The methyl group is an activating, ortho, para-director, while the carboxylic acid is a deactivating, meta-director. The powerful activating effect of the methyl group directs the incoming electrophile (NO₂⁺) primarily to the positions ortho and para to it. Steric hindrance from the adjacent carboxylic acid group disfavors substitution at the 3-position, leading to the formation of the 4-nitro and 6-nitro isomers. The 4-nitro isomer is typically the major product and can be separated by crystallization.

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, cautiously add 2-methylbenzoic acid (1.0 eq.) to concentrated sulfuric acid.

-

Cool the mixture to 0 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the mixture at room temperature for 2-3 hours.

-

Pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to isolate the 4-nitro-2-methylbenzoic acid isomer.

Step 2: Synthesis of 4-Amino-2-methylbenzoic Acid

Rationale: The nitro group of 4-nitro-2-methylbenzoic acid is reduced to an amino group. A common and effective method for this transformation is the use of tin(II) chloride in the presence of concentrated hydrochloric acid.

Procedure:

-

To a solution of 4-nitro-2-methylbenzoic acid (1.0 eq.) in ethanol, add tin(II) chloride dihydrate (3.0-4.0 eq.).

-

Carefully add concentrated hydrochloric acid and heat the mixture to reflux for 3-4 hours.

-

Cool the reaction mixture to room temperature and neutralize with a concentrated sodium hydroxide solution until the pH is basic.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-amino-2-methylbenzoic acid.

Step 3: Synthesis of 4-Bromo-2-methylbenzoic Acid via Sandmeyer Reaction

Rationale: The Sandmeyer reaction is a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. Here, the amino group of 4-amino-2-methylbenzoic acid is converted to a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst.

Procedure:

-

Suspend 4-amino-2-methylbenzoic acid (1.0 eq.) in a mixture of concentrated hydrobromic acid and water.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

In a separate flask, dissolve copper(I) bromide (1.2 eq.) in concentrated hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Collect the precipitate by filtration, wash with water, and dry. The crude 4-bromo-2-methylbenzoic acid can be purified by recrystallization.

Step 4: Synthesis of 4-Bromo-5-chloro-2-methylbenzoic Acid

Rationale: This step involves the regioselective chlorination of 4-bromo-2-methylbenzoic acid. The directing effects of the substituents on the aromatic ring converge to strongly favor chlorination at the 5-position. The methyl group (ortho, para-director) and the bromo group (ortho, para-director) both activate the 5-position. The carboxylic acid group (meta-director) also directs the incoming electrophile to the 5-position. N-Chlorosuccinimide (NCS) in the presence of an acid catalyst is an effective reagent for this transformation.[1]

Figure 2: Convergent directing effects favoring chlorination at the 5-position.

Procedure:

-

Dissolve 4-bromo-2-methylbenzoic acid (1.0 eq.) in a suitable solvent such as glacial acetic acid.

-

Add N-Chlorosuccinimide (1.1 eq.) to the solution.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield 4-bromo-5-chloro-2-methylbenzoic acid.

Step 5: Synthesis of Ethyl 4-bromo-5-chloro-2-methylbenzoate

Rationale: The final step is a Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] To drive the equilibrium towards the product, an excess of ethanol is used, serving as both a reactant and the solvent. A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the nucleophilic attack by ethanol.

Procedure:

-

Suspend 4-bromo-5-chloro-2-methylbenzoic acid (1.0 eq.) in an excess of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Heat the mixture to reflux and maintain for 4-8 hours, or until TLC indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 4-bromo-5-chloro-2-methylbenzoate.

-

If necessary, the product can be further purified by column chromatography on silica gel or by vacuum distillation.

Conclusion

This application note outlines a comprehensive and reliable synthetic route for the preparation of Ethyl 4-bromo-5-chloro-2-methylbenzoate from 2-methylbenzoic acid. By employing a strategic sequence of nitration, reduction, and a Sandmeyer reaction, the challenge of regioselective bromination is effectively overcome. The subsequent chlorination and esterification steps proceed with high selectivity and efficiency. The detailed protocols and mechanistic rationale provided herein serve as a valuable resource for chemists engaged in the synthesis of complex, polysubstituted aromatic compounds for various applications in the chemical and pharmaceutical industries.

References

-

Organic Syntheses. (1958). 2-BROMO-3-METHYLBENZOIC ACID. Org. Synth., 38, 11. DOI: 10.15227/orgsyn.038.0011.

-

PrepChem. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved from [Link]

-

Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. (CN108947708A).

-

ChemicalBook. (2019, October 31). Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate.

-

Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution – The Mechanism.

-

Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution.

-

Michigan State University Department of Chemistry. (n.d.). Aromatic Reactivity.

-

BenchChem. (n.d.). N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions.

-

International Science Community Association. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences, 5(12), 54-73.

-

Wikipedia. (n.d.). Fischer–Speier esterification.

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.

-

Organic Chemistry Portal. (n.d.). Fischer Esterification.

Sources

Application Note: Optimization of Esterification Strategies for Sterically Hindered Benzoic Acids

Executive Summary & Strategic Analysis

The esterification of 4-bromo-5-chloro-2-methylbenzoic acid presents a specific synthetic challenge distinct from unsubstituted benzoic acids. The presence of the 2-methyl group (ortho-position) introduces significant steric hindrance, often referred to as the "Ortho Effect" [1]. This steric bulk inhibits the attack of nucleophiles (alcohols) at the carbonyl carbon and prevents the coplanarity required for resonance stabilization, effectively deactivating the standard Fischer esterification equilibrium.

Furthermore, the 4-bromo and 5-chloro substituents deactivate the ring electronically but are stable under standard acidic/basic esterification conditions. However, they preclude the use of reductive esterification methods (e.g., certain transition metal catalyses) that might cause dehalogenation.

This guide details two validated protocols:

-

Method A (Primary - Robust/Scalable): Acid Chloride Activation via Thionyl Chloride (

). Recommended for gram-to-kilogram scale-up. -

Method B (Secondary - Mild/High-Throughput): Base-Promoted Alkylation via Methyl Iodide (

). Recommended for medicinal chemistry (mg scale) or acid-sensitive substrates.

Chemical Context & Mechanism[1][2][3][4][5][6]

The Steric Challenge

In a standard Fischer esterification, the formation of the tetrahedral intermediate is the rate-determining step. For 2,4,5-trisubstituted benzoic acids, the ortho-methyl group creates a "picket fence" effect.

-

Thermodynamics: The equilibrium constant (

) is not significantly altered, but the rate ( -

Solution: We must activate the carboxyl group into a species with a better leaving group (

) and higher electrophilicity than the protonated acid.

Reaction Pathway Selection

| Feature | Method A: Acid Chloride ( | Method B: Alkylation ( | Method C: Fischer ( |

| Reaction Rate | Fast (Irreversible) | Fast (Irreversible) | Slow (Equilibrium) |

| Steric Tolerance | High | High | Low |

| Scalability | Excellent | Moderate (Reagent Cost) | Good |

| Byproducts | |||

| Recommendation | PREFERRED | ALTERNATIVE | NOT RECOMMENDED |

Method A: Acid Chloride Activation (Process Protocol)

This is the industry-standard approach for ortho-substituted benzoic acids. It proceeds via the formation of the highly reactive acid chloride, followed by methanolysis.

Reagents & Materials[3][5][6][7][8][9][10][11]

-

Substrate: 4-bromo-5-chloro-2-methylbenzoic acid (1.0 equiv)

-

Activator: Thionyl Chloride (

) (1.5 – 2.0 equiv) -

Catalyst: N,N-Dimethylformamide (DMF) (1-2 drops / 0.05 equiv)

-

Solvent: Toluene (Process solvent) or Dichloromethane (DCM)

-

Alcohol: Methanol (Excess, acts as nucleophile)

-

Base (Optional): Triethylamine (

) or Pyridine (1.1 equiv) if acid scavenger is required.

Step-by-Step Protocol

Phase 1: Activation (Acid Chloride Formation)

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (calcium chloride) or

inlet. Connect the outlet to a caustic scrubber (NaOH solution) to trap -

Charging: Charge the flask with 4-bromo-5-chloro-2-methylbenzoic acid and anhydrous Toluene (5-10 volumes).

-

Catalyst Addition: Add catalytic DMF (critical for Vilsmeier-Haack type activation).

-

Reagent Addition: Add

dropwise at room temperature.-

Note: Gas evolution will begin immediately.

-

-

Reaction: Heat the mixture to reflux (approx. 80-110°C) for 2–3 hours.

-

Endpoint: The solution should become homogeneous. Monitor by quenching an aliquot in MeOH and checking TLC/HPLC (Acid shifts to Ester).

-

-

Concentration: Once complete, cool to 40°C and concentrate under reduced pressure (Rotavap) to remove excess

and solvent.-

Chase Step: Add fresh Toluene and re-evaporate to ensure all

is removed. This yields the crude Acid Chloride (typically a yellow oil/solid).

-

Phase 2: Esterification (Methanolysis)

-

Dissolution: Redissolve the crude acid chloride in anhydrous DCM or Toluene.

-

Addition: Cool the solution to 0°C (ice bath).

-

Nucleophilic Attack: Add Methanol (5–10 equiv) slowly.

-

Option: If the substrate is acid-sensitive, add Pyridine (1.2 equiv) before the methanol to scavenge the generated HCl. For this robust substrate, base is usually unnecessary.

-

-

Completion: Allow to warm to room temperature and stir for 1 hour.

-

Workup:

Diagram: Method A Workflow

Caption: Workflow for Thionyl Chloride mediated esterification of sterically hindered benzoic acids.

Method B: Base-Promoted Alkylation (Medicinal Chemistry Protocol)

This method avoids acidic conditions entirely and is ideal for small-scale parallel synthesis or if the "Acid Chloride" step yields unstable intermediates. It relies on the carboxylate anion acting as a nucleophile toward Methyl Iodide (

Reagents

-

Substrate: 4-bromo-5-chloro-2-methylbenzoic acid (1.0 equiv)

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Alkylating Agent: Methyl Iodide (

) (1.2 – 1.5 equiv) -

Solvent: DMF (Anhydrous)[3]

Step-by-Step Protocol

-

Solubilization: Dissolve the acid in DMF (approx. 0.2 M concentration).

-

Deprotonation: Add

(powdered). Stir at Room Temperature (RT) for 15 minutes to form the carboxylate salt. -

Alkylation: Add Methyl Iodide dropwise.

-

Safety: MeI is a suspected carcinogen and volatile. Use a fume hood.

-

-

Reaction: Stir at RT for 4–16 hours.

-

Note: The reaction is usually faster than Fischer esterification but slower than Acid Chloride formation.

-

-

Workup:

Analytical Controls & Specifications

To validate the synthesis, compare the starting material (SM) and product (Prod) using the following parameters.

| Parameter | Starting Material (Acid) | Product (Ester) | Notes |

| TLC ( | ~0.1 (Polar/Streaks) | ~0.6–0.8 (Non-polar) | Eluent: 20% EtOAc/Hexane |

| 1H NMR | -COOH proton (>11 ppm) | -OCH3 singlet (~3.9 ppm) | Diagnostic shift |

| IR Spectroscopy | Broad -OH stretch (2500-3000 | Sharp C=O (1720-1730 | Disappearance of broad OH |

| Solubility | Soluble in aqueous base | Insoluble in aqueous base | Key for extraction workup |

Troubleshooting Guide

-

Issue: Incomplete conversion in Method A.

-

Cause: Old

(hydrolyzed) or lack of DMF catalyst. -

Fix: Distill

or add fresh reagent; ensure anhydrous conditions.

-

-

Issue: Product is an oil that won't crystallize.

-

Insight: Methyl esters of ortho-toluic acids are often oils or low-melting solids [2]. High vacuum drying is required.

-

References

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Explains the "Ortho Effect" and steric inhibition of resonance).

- Org. Synth. (1998). Esterification of hindered acids. Organic Syntheses, Coll. Vol. 9, p.362. (General protocols for hindered acids).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Disclaimer: This protocol involves hazardous chemicals (Thionyl Chloride, Methyl Iodide). All manipulations must be performed in a fume hood with appropriate PPE.

Sources

Application Note: Chemoselective Cross-Coupling of Ethyl 4-bromo-5-chloro-2-methylbenzoate

Executive Summary

This application note details the optimized protocols for the chemoselective functionalization of Ethyl 4-bromo-5-chloro-2-methylbenzoate . This scaffold is a high-value "linchpin" intermediate in medicinal chemistry due to its orthogonal halogen reactivity. The presence of a highly reactive bromide at the C4 position and a latent chloride at the C5 position allows researchers to sequentially construct complex polysubstituted arenes.

This guide provides validated methodologies for:

-

Site-Selective Suzuki-Miyaura Coupling at the C4-Br position.

-

Subsequent Buchwald-Hartwig Amination at the C5-Cl position.

-

Mechanistic insights into ligand-controlled reactivity.

Chemical Profile & Reactivity Analysis

Structural Attributes

The molecule features a trisubstituted benzene ring with distinct electronic and steric environments.

| Feature | Position | Electronic Effect | Reactivity Implication |

| Ethyl Ester | C1 | Electron Withdrawing (EWG) | Activates ring for oxidative addition; directs nucleophiles. |

| Methyl Group | C2 | Weakly Activating / Steric | Sterically protects the ester from hydrolysis; minimal impact on C4/C5. |

| Bromine | C4 | Inductive Withdrawal | Primary Reactive Site. Weak C-Br bond (~81 kcal/mol). |

| Chlorine | C5 | Inductive Withdrawal | Secondary Reactive Site. Stronger C-Cl bond (~96 kcal/mol). |

The Chemoselectivity Principle

The success of this workflow relies on the kinetic differentiation between the C-Br and C-Cl bonds. Palladium(0) undergoes oxidative addition into the C-Br bond significantly faster than the C-Cl bond. By selecting a "mild" catalyst system, we can exclusively functionalize C4. Once C4 is substituted, we employ a "hot" catalyst system (bulky, electron-rich ligands) to activate the inert C5-Cl bond.

Mechanistic Visualization

The following diagram illustrates the divergent pathways. The Blue Path represents the kinetically favored C4-Br activation. The Red Path represents the more difficult C5-Cl activation, which requires specialized ligands.

Figure 1: Kinetic bifurcation in Pd-catalyzed coupling. The green pathway is preferred under standard conditions.

Experimental Protocols

Protocol A: C4-Selective Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid to the C4 position while preserving the C5-chlorine.

Reagents:

-

Substrate: Ethyl 4-bromo-5-chloro-2-methylbenzoate (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) OR Pd(dppf)Cl₂ (for sterically hindered boronic acids)

-

Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

-

Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step Procedure:

-

Setup: Charge a reaction vial with the substrate (1.0 mmol), arylboronic acid (1.1 mmol), and Pd catalyst (0.03 mmol). Evacuate and backfill with nitrogen (3 cycles).

-

Solvent Addition: Add degassed 1,4-dioxane (5 mL) via syringe.

-

Base Addition: Add degassed 2M Na₂CO₃ (1.0 mL, 2.0 mmol).

-

Reaction: Heat the mixture to 80-90°C for 4-6 hours.

-

Note: Do not exceed 100°C to prevent activation of the C-Cl bond.

-

-

Monitoring: Monitor by TLC or HPLC. The starting material (Br) should disappear; the intermediate (Cl-only) will appear.

-

Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄ and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Expected Outcome: >85% Yield of the C4-biaryl product containing the C5-chloride.

Protocol B: C5-Activation (Buchwald-Hartwig Amination)

Objective: Functionalize the remaining C5-chlorine with an amine. This step requires a more active catalyst system to overcome the stronger C-Cl bond.

Reagents:

-

Substrate: C4-substituted product from Protocol A (1.0 equiv)

-

Amine: Morpholine, Aniline, or similar (1.2 equiv)

-

Catalyst Source: Pd₂(dba)₃ (2-5 mol%)

-

Ligand: XPhos or BrettPhos (4-10 mol%)

-

Rationale: These bulky, electron-rich dialkylbiaryl phosphines facilitate oxidative addition into aryl chlorides.

-

-

Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

-

Solvent: Toluene or t-Amyl Alcohol (anhydrous)

Step-by-Step Procedure:

-

Pre-complexation (Optional but recommended): Stir Pd₂(dba)₃ and XPhos in the solvent at room temperature for 10 minutes to form the active catalytic species (L-Pd-0).

-

Setup: Add the C5-Cl substrate (1.0 mmol), amine (1.2 mmol), and base (Cs₂CO₃) to the reaction vessel under nitrogen.

-

Reaction: Heat to 100-110°C for 12-18 hours.

-

Note: Higher temperatures are required for aryl chlorides compared to bromides.

-

-

Workup: Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

-

Purification: Concentrate and purify via silica gel chromatography.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion (Protocol A) | Catalyst deactivation or steric hindrance from C2-Me. | Switch to Pd(dppf)Cl₂ or S-Phos . Increase temperature to 95°C (monitor closely). |

| Loss of Chemoselectivity | Temperature too high or catalyst too active (Protocol A). | Lower temp to 70°C. Ensure PPh₃ -based catalysts are used (avoid electron-rich ligands like PCy₃ in Step 1). |

| Hydrolysis of Ester | Aqueous base attacking ester at high temp. | Switch to anhydrous conditions: K₃PO₄ in Toluene/Dioxane. |

| No Reaction at C5-Cl | Oxidative addition failure. | Use BrettPhos (for primary amines) or RuPhos (for secondary amines). Ensure anhydrous solvents. |

Sequential Workflow Diagram

Figure 2: Sequential functionalization workflow transforming the di-halogenated core into a polysubstituted benzoate.

Safety & Handling

-

Hazards: Ethyl 4-bromo-5-chloro-2-methylbenzoate is an irritant (Skin Irrit. 2, Eye Irrit. 2).[1] It may be toxic to aquatic life.[2][3]

-

Handling: Manipulate in a fume hood. Wear nitrile gloves and safety glasses.

-

Waste: Dispose of palladium-contaminated waste in heavy metal waste streams. Halogenated solvents must be segregated.

References

-

Chemoselectivity in Palladium Catalysis

-

Handy, C. J., & Zhang, Y. (2006). Chemoselectivity in the Palladium-Catalyzed Cross-Coupling of Di- and Polyhalogenated Arenes.[4] Chemical Society Reviews.

-

-

Suzuki-Miyaura Mechanism

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

-

Buchwald-Hartwig Ligand Selection

-

Safety Data

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. fishersci.es [fishersci.es]

- 7. research.polyu.edu.hk [research.polyu.edu.hk]

Application Note: A Detailed Protocol for the Selective Benzylic Bromination of Ethyl 5-chloro-2-methylbenzoate

Abstract

This application note provides a comprehensive, in-depth guide for the selective free-radical bromination of the benzylic methyl group of ethyl 5-chloro-2-methylbenzoate. The target product, ethyl 2-(bromomethyl)-5-chlorobenzoate, is a valuable synthetic intermediate in the development of pharmaceuticals and other fine chemicals. This document outlines two robust protocols utilizing N-Bromosuccinimide (NBS) for this transformation: one employing a chemical radical initiator and an alternative using photochemical initiation. We delve into the underlying reaction mechanism to explain the high selectivity achieved and provide detailed, step-by-step procedures for reaction setup, monitoring, work-up, and purification. Safety protocols and data presentation are included to ensure reproducible and safe execution by researchers and drug development professionals.

Introduction and Scientific Principle

The functionalization of alkyl aromatic compounds is a cornerstone of organic synthesis. A significant challenge lies in achieving regioselectivity—modifying one part of a molecule while leaving others untouched. The conversion of ethyl 5-chloro-2-methylbenzoate to ethyl 2-(bromomethyl)-5-chlorobenzoate requires the selective bromination of the benzylic methyl group in the presence of a reactive aromatic ring.

Direct bromination with molecular bromine (Br₂) typically results in electrophilic aromatic substitution, where bromine is added to the benzene ring.[1] However, for benzylic bromination, a free-radical pathway is necessary. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator or UV/visible light, is the premier method for this purpose.[2]

The success of this reaction hinges on the inherent stability of the benzylic radical intermediate. The C-H bonds at the benzylic position are weaker than other sp³ C-H bonds and aromatic sp² C-H bonds. During the reaction, a bromine radical selectively abstracts a hydrogen atom from the methyl group, forming a benzylic radical.[3] This radical is significantly stabilized by resonance with the adjacent aromatic ring, lowering the activation energy for this pathway and ensuring high selectivity.[3][4] NBS is the ideal reagent because it provides a constant, low concentration of molecular bromine, which minimizes competitive electrophilic addition to the aromatic ring.[2][4][5]

Reaction Mechanism: Free-Radical Chain Process

The selective benzylic bromination proceeds via a classic free-radical chain mechanism, which consists of three distinct stages: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the homolytic cleavage of a weak bond to form initial radicals. This can be achieved by the thermal decomposition of an initiator like benzoyl peroxide (BPO) or by photochemical energy (hν). The initiator radical then reacts with HBr (present in trace amounts) to generate the key bromine radical (Br•).

-

Propagation: This is a two-step cycle that forms the product and regenerates the chain-carrying radical.

-

Step 2a: The highly reactive bromine radical (Br•) abstracts a hydrogen atom from the benzylic position of ethyl 5-chloro-2-methylbenzoate to form the resonance-stabilized benzylic radical and hydrogen bromide (HBr).

-

Step 2b: The benzylic radical reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to yield the desired product, ethyl 2-(bromomethyl)-5-chlorobenzoate, and a new bromine radical (Br•), which continues the chain.

-

-

Termination: The reaction ceases when two radicals combine to form a stable, non-radical species.

Experimental Protocols

Two primary protocols are presented below. Protocol 1 utilizes a chemical initiator and is a classic approach. Protocol 2 uses photochemical initiation, which can offer milder reaction conditions.[6]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Supplier Notes |

| Ethyl 5-chloro-2-methylbenzoate | 198.64 | 34177-37-2 | Starting Material |

| N-Bromosuccinimide (NBS) | 177.98 | 128-08-5 | Recrystallize from water if yellow. |

| Benzoyl Peroxide (BPO) | 242.23 | 94-36-0 | Protocol 1 only. Radical Initiator. |

| Acetonitrile (CH₃CN) | 41.05 | 75-05-8 | Anhydrous grade recommended. |

| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | Aqueous solution for work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | Drying agent. |

| Silica Gel | - | 7631-86-9 | For column chromatography. |

Protocol 1: Chemical Initiation

This procedure is adapted from established methods for benzylic bromination.[7]

Step-by-Step Procedure:

-

Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 5-chloro-2-methylbenzoate (10.0 g, 50.3 mmol, 1.0 eq).

-

Reagent Addition: Add 100 mL of acetonitrile to dissolve the starting material. Subsequently, add N-Bromosuccinimide (NBS) (9.40 g, 52.8 mmol, 1.05 eq) and benzoyl peroxide (BPO) (0.24 g, 1.0 mmol, 0.02 eq).

-

Reaction: Place the flask in a preheated heating mantle and bring the mixture to a gentle reflux (approx. 82°C).

-

Monitoring: Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up (Cooling): Once the starting material is consumed, remove the heating mantle and allow the flask to cool to room temperature. The byproduct, succinimide, may precipitate.

-

Work-up (Filtration & Washing): Cool the mixture further in an ice bath for 30 minutes and filter the suspension to remove the bulk of the succinimide. Wash the filtrate with saturated sodium bicarbonate solution (2 x 50 mL) to remove any remaining acidic byproducts, followed by a brine wash (1 x 50 mL).

-

Work-up (Drying & Concentration): Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure ethyl 2-(bromomethyl)-5-chlorobenzoate.

Protocol 2: Photochemical Initiation

This protocol provides a milder alternative to chemical initiators.[6]

Step-by-Step Procedure: